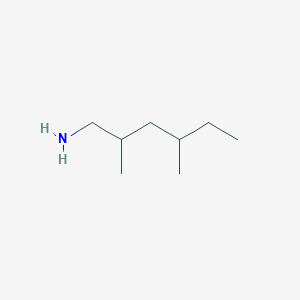

2,4-Dimethylhexan-1-amine

Beschreibung

2,4-Dimethylhexan-1-amine is a branched aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. Its structure features methyl groups at the 2nd and 4th positions of a hexane backbone, with the amine group at the terminal (1st) carbon.

Eigenschaften

Molekularformel |

C8H19N |

|---|---|

Molekulargewicht |

129.24 g/mol |

IUPAC-Name |

2,4-dimethylhexan-1-amine |

InChI |

InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

YKSSRNAGQDAYQH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CC(C)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with halogenoalkanes. For instance, heating a halogenoalkane with a concentrated solution of ammonia in ethanol can produce the desired amine . Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid .

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethylhexan-1-amine often involves large-scale alkylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethylhexan-1-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce corresponding amides, while reduction can yield primary amines.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethylhexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Wirkmechanismus

The mechanism of action of 2,4-Dimethylhexan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its basicity allows it to form salts with acids, which can influence its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers

2.1.1 3,4-Dimethylhexan-1-amine

- Molecular Formula : C₈H₁₉N

- Molecular Weight : 129.24 g/mol

- Structural Features : Methyl groups at C3 and C4, with the amine at C1.

- Key Differences : The shifted branching alters steric effects and boiling points compared to 2,4-dimethylhexan-1-amine. For instance, the hydrochloride salt of this isomer (CAS-related data) is utilized in pharmaceutical synthesis, suggesting similar reactivity but distinct crystallization behavior .

2.1.2 4-Methylhexan-1-amine

- Molecular Formula : C₇H₁₇N

- Molecular Weight : 115.22 g/mol

- Structural Features : A single methyl group at C4.

- Key Differences : Reduced branching lowers molecular weight and boiling point. Its applications are less documented but may overlap as a simpler synthetic intermediate .

Positional and Functional Analogues

2.2.1 4-Methylhexane-2-amine (DMAA)

- CAS No.: 105-41-9

- Molecular Formula : C₇H₁₇N

- This highlights how amine position (C2 vs. C1) critically impacts regulatory classification .

2.2.2 2-(4-Methylphenoxy)cyclohexan-1-amine

- Molecular Formula: C₁₃H₁₉NO

- Structural Features: Cyclohexane ring with a 4-methylphenoxy substituent.

- Key Differences : The aromatic moiety enhances stability and π-π interactions, making it suitable for specialized polymers or drug candidates, unlike aliphatic 2,4-dimethylhexan-1-amine .

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Implications

- Synthetic Utility : Branched amines like 2,4-dimethylhexan-1-amine are pivotal in asymmetric catalysis, as seen in transaminase-mediated reactions (). Their steric profiles influence enantioselectivity in drug precursor synthesis.

- Toxicological Trends : Positional isomers (e.g., DMAA) demonstrate that regulatory scrutiny correlates with branching and amine position, underscoring the need for thorough safety profiling of 2,4-dimethylhexan-1-amine .

- Structural Insights : NMR and mass spectrometry data from analogues (e.g., ) suggest that methyl group placement affects hydrogen bonding and solubility, critical for formulation design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.